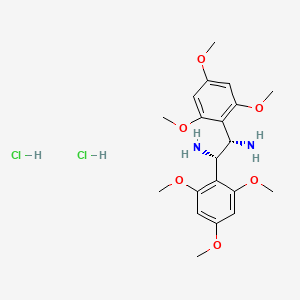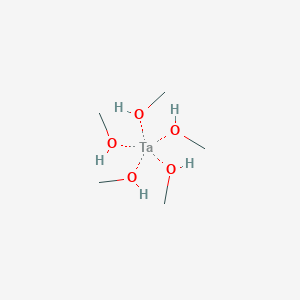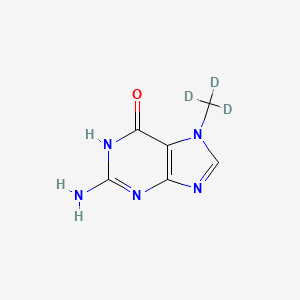
7-Methylguanine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylguanine-d3 is a deuterium-labeled derivative of 7-Methylguanine, a modified purine nucleoside. This compound is often used in scientific research due to its stable isotopic labeling, which aids in various analytical and biochemical studies. The deuterium labeling makes it particularly useful in mass spectrometry and other techniques that require precise molecular identification.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7-Methylguanine-d3 can be synthesized through the methylation of guanine using deuterated methylating agents. The reaction typically involves the use of deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and stringent reaction conditions to ensure the isotopic purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methylguanine-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-methylguanine oxide.
Reduction: Reduction reactions can convert it back to guanine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: 7-Methylguanine oxide.
Reduction: Guanine.
Substitution: Various substituted guanine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Methylguanine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a probe in mass spectrometry to study molecular interactions and reaction mechanisms.
Biology: Employed in studies of DNA methylation and its effects on gene expression.
Medicine: Investigated for its role in cancer research, particularly in understanding the mechanisms of DNA damage and repair.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 7-Methylguanine-d3 involves its incorporation into DNA or RNA, where it can affect the structure and function of these nucleic acids. The deuterium labeling allows for precise tracking and analysis of its interactions. In cancer research, it is used to study the effects of DNA methylation on gene expression and tumor progression. The compound interacts with various molecular targets, including DNA methyltransferases and other enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methylguanine: The non-deuterated form, used in similar research applications but without the benefits of isotopic labeling.
3-Methyladenine: Another methylated nucleoside used in studies of DNA repair mechanisms.
1-Methylxanthine: A methylated purine derivative used in biochemical research.
Uniqueness
7-Methylguanine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in mass spectrometry and other techniques that require high sensitivity and specificity.
Propriétés
Formule moléculaire |
C6H7N5O |
|---|---|
Poids moléculaire |
168.17 g/mol |
Nom IUPAC |
2-amino-7-(trideuteriomethyl)-1H-purin-6-one |
InChI |
InChI=1S/C6H7N5O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H3,7,9,10,12)/i1D3 |
Clé InChI |
FZWGECJQACGGTI-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)NC(=N2)N |
SMILES canonique |
CN1C=NC2=C1C(=O)NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


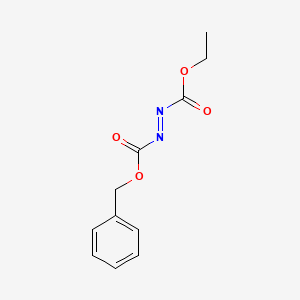



![(S)-1-{(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicy](/img/structure/B15089028.png)
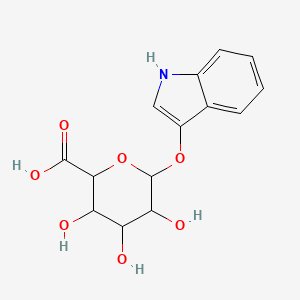
![trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate;hydrate](/img/structure/B15089040.png)

![Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid](/img/structure/B15089051.png)
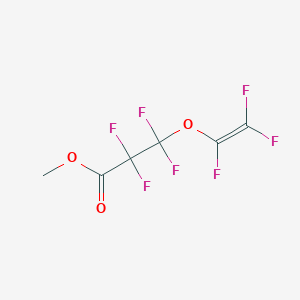
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B15089061.png)
